3-Pentanone, 1-hydroxy-4-methyl-1-(2-naphthalenyl)-
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Overview
Description
3-Pentanone, 1-hydroxy-4-methyl-1-(2-naphthalenyl)- is an organic compound that belongs to the class of ketones It is characterized by the presence of a hydroxy group, a methyl group, and a naphthalenyl group attached to a pentanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pentanone, 1-hydroxy-4-methyl-1-(2-naphthalenyl)- can be achieved through several synthetic routes. One common method involves the aldol condensation reaction between 2-naphthaldehyde and 4-methyl-3-pentanone in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, with the formation of the desired product after purification.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, advanced purification techniques such as distillation and recrystallization are employed to obtain high-purity 3-Pentanone, 1-hydroxy-4-methyl-1-(2-naphthalenyl)-.
Chemical Reactions Analysis
Types of Reactions
3-Pentanone, 1-hydroxy-4-methyl-1-(2-naphthalenyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The naphthalenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of 3-Pentanone, 1-oxo-4-methyl-1-(2-naphthalenyl)-.
Reduction: Formation of 3-Pentanol, 1-hydroxy-4-methyl-1-(2-naphthalenyl)-.
Substitution: Formation of various substituted naphthalenyl derivatives.
Scientific Research Applications
3-Pentanone, 1-hydroxy-4-methyl-1-(2-naphthalenyl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 3-Pentanone, 1-hydroxy-4-methyl-1-(2-naphthalenyl)- involves its interaction with specific molecular targets and pathways. The hydroxy and ketone groups can form hydrogen bonds and participate in nucleophilic and electrophilic reactions. The naphthalenyl group can engage in π-π interactions with aromatic residues in proteins, influencing their function and activity.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-2-pentanone: Similar in structure but lacks the naphthalenyl group.
1-Hydroxy-4-methyl-2-pentanone: Similar but with a different position of the hydroxy group.
2-Pentanone, 4-hydroxy-4-methyl-: Similar but with a different substitution pattern.
Uniqueness
3-Pentanone, 1-hydroxy-4-methyl-1-(2-naphthalenyl)- is unique due to the presence of the naphthalenyl group, which imparts distinct chemical and physical properties. This structural feature enhances its potential for specific interactions and applications in various fields.
Properties
CAS No. |
821771-90-8 |
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Molecular Formula |
C16H18O2 |
Molecular Weight |
242.31 g/mol |
IUPAC Name |
1-hydroxy-4-methyl-1-naphthalen-2-ylpentan-3-one |
InChI |
InChI=1S/C16H18O2/c1-11(2)15(17)10-16(18)14-8-7-12-5-3-4-6-13(12)9-14/h3-9,11,16,18H,10H2,1-2H3 |
InChI Key |
IHJCPYNHYJAKAD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)CC(C1=CC2=CC=CC=C2C=C1)O |
Origin of Product |
United States |
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